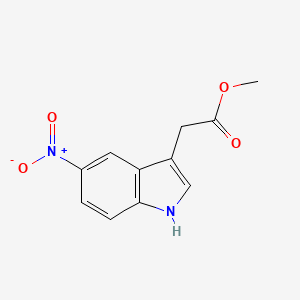

Methyl 5-Nitroindole-3-acetate

Description

The Indole (B1671886) Scaffold in Medicinal Chemistry and Materials Science

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in the world of chemistry. jchr.org Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a vast array of functional molecules.

Structural Significance and Biological Relevance of Indole Nucleus

The indole core is not merely a synthetic curiosity; it is a fundamental component of many biologically crucial molecules. bohrium.comnih.gov The essential amino acid tryptophan, for instance, features an indole ring, making it a precursor to vital neurotransmitters like serotonin (B10506) and hormones such as melatonin (B1676174). researchgate.netnih.gov This natural prevalence has established the indole nucleus as a key pharmacophore, a structural motif recognized by biological systems. nih.govresearchgate.net Its ability to participate in hydrogen bonding and both hydrophobic and hydrophilic interactions allows indole-containing molecules to bind effectively to proteins and other biological macromolecules. researchgate.net This versatility is a primary reason why indole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com

Strategic Incorporation of Indole Derivatives in Research

Given its biological significance, the strategic modification of the indole scaffold is a major focus of research. ijpsr.com Chemists can functionalize various positions on the indole ring to fine-tune a molecule's properties and biological activity. novapublishers.com This has led to the development of numerous indole-based drugs for a wide range of conditions. researchgate.net For example, Indomethacin is a well-known anti-inflammatory drug, while other derivatives are used as anticancer agents or to treat migraines. nih.govnih.gov The ongoing exploration of new synthetic methods allows for the creation of novel and complex indole derivatives, including spiroindoles and fused indole systems, continually expanding the chemical space for drug discovery and materials science applications. novapublishers.com

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound Name | Class/Significance | Primary Biological Role/Application |

| Tryptophan | Essential Amino Acid | Precursor to serotonin and melatonin. researchgate.net |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles. nih.gov |

| Indomethacin | NSAID | Reduces pain and inflammation. nih.govnih.gov |

| Sunitinib | Tyrosine Kinase Inhibitor | Anticancer agent for renal cell carcinoma. researchgate.net |

| Indolicidin | Antimicrobial Peptide | Potent activity against various pathogens. nih.gov |

Chemical and Biological Significance of Nitro and Ester Functionalities

The specific properties of Methyl 5-nitroindole-3-acetate are heavily influenced by its two functional groups: the nitro group at position 5 and the methyl acetate (B1210297) group at position 3.

The Nitro Group as a Key Pharmacophore or Reactive Handle

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly alters the electronic properties of the aromatic ring to which it is attached. svedbergopen.com This electronic influence can be crucial for a molecule's interaction with biological targets, making the nitro group a key pharmacophore in its own right. nih.gov In some contexts, the nitro group is essential for a drug's mechanism of action, often through selective toxicity to pathogens. svedbergopen.com For example, nitroaromatic compounds are found in a variety of antimicrobial and antiparasitic drugs. researchgate.net

Beyond its direct role as a pharmacophore, the nitro group also serves as a versatile reactive handle in chemical synthesis. It can be readily reduced to an amino group (-NH₂), which then allows for a wide range of further chemical modifications, opening pathways to new derivatives. smolecule.com This dual role as both a modulator of biological activity and a synthetic tool makes the incorporation of a nitro group a strategic choice in drug design. nih.govresearchgate.net

The Ester Moiety in Prodrug Design and Chemical Reactivity

The methyl acetate group, an ester, plays a critical role in modifying the physicochemical properties of a molecule. scirp.org Esters are frequently employed in prodrug design, where a pharmacologically active carboxylic acid is masked as an ester. numberanalytics.com This strategy can enhance a drug's ability to cross cellular membranes (lipophilicity) and improve its oral bioavailability. scirp.org Once inside the body, the ester is designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug at the desired site of action. numberanalytics.commdpi.com

This approach offers several advantages, including potentially reducing first-pass metabolism and prolonging a drug's half-life. numberanalytics.com The choice of the specific ester can be tuned to control the rate of hydrolysis, allowing for controlled release of the active compound. scirp.orgnumberanalytics.com Many successful drugs, such as the antiviral oseltamivir (B103847) and the antihypertensive enalapril, are ester prodrugs. scirp.orgmdpi.com

Table 2: Functional Group Significance in this compound

| Functional Group | Position on Indole Ring | General Significance in Drug Design & Synthesis |

| Nitro (-NO₂) | 5 | Strong electron-withdrawing group; acts as a pharmacophore; can be a toxicophore; serves as a reactive handle for further synthesis via reduction to an amine. svedbergopen.comnih.gov |

| Methyl Acetate (-CH₂COOCH₃) | 3 | Increases lipophilicity; can act as a prodrug moiety, being hydrolyzed by esterases to release an active carboxylic acid; improves membrane permeability. scirp.orgnumberanalytics.com |

Overview of Research Trajectories for Novel Indole Compounds

Research into novel indole compounds continues to be a vibrant and rapidly evolving field, driven by the scaffold's proven success in medicine and its potential in other areas. ijpsr.combohrium.com A major trajectory is the development of new and more efficient synthetic methodologies to build and functionalize the indole core, which is essential for creating libraries of compounds for screening. novapublishers.com

In medicinal chemistry, the focus remains on designing indole derivatives that target a wide array of diseases. nih.govresearchgate.net This includes the development of potent and selective anticancer agents that can overcome drug resistance, novel antimicrobials to combat resistant pathogens, and agents targeting neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.netnih.gov The strategy of creating hybrid molecules, which combine the indole scaffold with other pharmacologically active motifs, is also a prominent area of investigation. researchgate.net Furthermore, there is growing interest in exploring indole derivatives for their applications in materials science, such as in the development of organic electronics. smolecule.com The convergence of synthetic chemistry, computational biology, and pharmacology promises to continue unlocking the vast potential of indole-based molecules. researchgate.net

Current Gaps and Emerging Frontiers in this compound Investigation

The exploration of this compound is at a pivotal stage. The primary gap in current knowledge is the lack of comprehensive studies focused specifically on this molecule. Its true therapeutic and industrial potential can only be unlocked by bridging these gaps through targeted research. The emerging frontiers for this compound are largely extrapolated from the innovative research being conducted on its parent structural classes.

Gaps in the Research Landscape:

Limited Specific Biological Evaluation: While the broader class of nitroindoles has been investigated for various biological activities, detailed in vitro and in vivo studies on this compound are scarce. smolecule.com The specific interactions of this compound with biological targets remain largely uncharacterized.

Unexplored Mechanistic Pathways: For the suggested activities like antimicrobial or neuroprotective effects, the underlying mechanisms of action for this compound have not been elucidated. smolecule.com

Lack of Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, which are crucial for optimizing lead compounds, have not been performed for this specific molecule. sci-hub.se Such studies would involve synthesizing and testing derivatives to understand how modifications to the nitro-indole core affect biological activity.

Physicochemical and Pharmacokinetic Data Deficiency: There is a notable absence of published data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its development as a potential therapeutic agent.

Emerging Research Frontiers:

Targeted Anticancer Therapies: A significant frontier lies in investigating this compound as a binder for non-canonical DNA structures like G-quadruplexes. nrfhh.comnih.gov Research on other 5-nitroindole (B16589) derivatives has shown their ability to bind to the c-Myc promoter G-quadruplex, downregulating its expression and inducing cell-cycle arrest in cancer cells. nrfhh.comnih.govnih.gov This avenue remains a highly promising, yet unexplored, field for this compound.

Novel Antimicrobial and Antiparasitic Agents: The global challenge of antimicrobial resistance necessitates the discovery of new therapeutic agents. chula.ac.thnih.govcncb.ac.cn The indole scaffold is a privileged structure in this domain. chula.ac.thnih.govnih.gov A key emerging area is the investigation of this compound against a wide spectrum of pathogens, including drug-resistant bacteria and parasites like Leishmania and Trypanosoma, for which other 5-nitroindole conjugates have shown promise. nih.govcncb.ac.cn

Neuroprotection and Neurodegenerative Diseases: While neuroprotective effects for some nitroindoles have been suggested, this remains a significant frontier. smolecule.com Future research could focus on evaluating this compound in models of neurodegenerative diseases, exploring its potential to protect neuronal cells from oxidative stress and other insults.

Advanced Materials Science: The electronic properties conferred by the nitroindole structure suggest potential applications in material science, such as in the development of organic electronics. smolecule.com This non-medical application represents a completely open field of investigation for this compound.

Integration of Advanced Drug Discovery Methodologies: The future of research on this compound should leverage cutting-edge techniques. researchgate.net

Computational and In Silico Modeling: Employing structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models can guide the rational design of more potent and selective derivatives. researchgate.net

Development of Multi-Targeted Agents: An emerging paradigm in drug discovery is the design of single molecules that can modulate multiple biological targets, a strategy particularly relevant for complex diseases like cancer. researchgate.net

Novel Drug Delivery Systems: Investigating advanced formulations, such as nanoparticle-based delivery systems, could enhance the bioavailability and therapeutic efficacy of this compound. researchgate.net

The table below summarizes the key research areas and the current status of investigation for this compound.

| Research Area | Current Status | Emerging Frontiers |

| Anticancer Activity | Suggested for the class of nitroindoles. smolecule.com | Investigation as a c-Myc G-quadruplex binder; Evaluation against diverse cancer cell lines. nrfhh.comnih.gov |

| Antimicrobial Activity | Suggested for the class of nitroindoles. smolecule.com | Testing against drug-resistant bacteria; Evaluation as an antitrypanosomatid agent. nih.govcncb.ac.cn |

| Neuroprotective Effects | Suggested for the class of nitroindoles. smolecule.com | In-depth studies in models of neurodegenerative diseases. |

| Material Science | Suggested potential in organic electronics. smolecule.com | Exploration of electronic and optical properties for device application. |

| Medicinal Chemistry | Basic synthesis methods are known. smolecule.com | Systematic SAR studies; Development of multi-targeted agents; Integration with computational design. researchgate.netsci-hub.se |

| Pharmacokinetics | No data available. | Full ADME profiling to assess drug-likeness. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(5-nitro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-3-2-8(13(15)16)5-9(7)10/h2-3,5-6,12H,4H2,1H3 |

InChI Key |

FPUOWZLGRPOYOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Nitroindole 3 Acetate

Strategic Retrosynthesis and Forward Synthesis Approaches for Methyl 5-Nitroindole-3-acetate

The synthesis of this compound can be approached through a series of strategic disconnections, focusing on the formation of the core indole (B1671886) ring, the introduction of the nitro group, and the esterification of the side chain.

Methodologies for Indole Ring Formation

Several classical methods for indole synthesis can be adapted to produce the 5-nitroindole (B16589) scaffold. The Fischer indole synthesis is a prominent example, involving the reaction of a p-nitrophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. google.com For instance, the condensation of paranitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester yields a hydrazone, which upon cyclization with a catalyst like polyphosphoric acid, forms an indole-2-carboxylate (B1230498) derivative that can be further modified. google.com

Another approach is the Reissert indole synthesis, which starts with the condensation of o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester. bhu.ac.in Subsequent reduction of the nitro group and cyclization leads to the indole-2-carboxylic acid, which can then be functionalized at the 3-position. bhu.ac.in The Bartoli indole synthesis offers a practical route using ortho-substituted nitroarenes and vinyl Grignard reagents to construct the indole ring. bhu.ac.in

The Madelung synthesis, involving the base-catalyzed cyclization of 2-(acylamino)-toluenes, is generally limited to simpler indoles due to harsh reaction conditions. bhu.ac.in However, modern variations using organolithium bases allow for the synthesis of more functionalized indoles under milder conditions. bhu.ac.in

Regioselective Introduction of the Nitro Group at the 5-Position

The introduction of a nitro group at the 5-position of the indole ring requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-rich nature of the indole ring makes the 3-position the most reactive towards electrophiles. smolecule.combhu.ac.in Therefore, direct nitration of indole or indole-3-acetic acid often leads to a mixture of products or polymerization. bhu.ac.in

To achieve 5-nitration, several strategies are employed:

Nitration of a Protected Indole: The indole nitrogen can be protected with groups like acetyl, trifluoroacetyl, or phenylsulfonyl. smolecule.com These electron-withdrawing groups deactivate the pyrrole (B145914) ring, directing the electrophilic nitration to the benzene (B151609) ring, primarily at the 5- and 6-positions. smolecule.com

Nitration under Acidic Conditions: In strongly acidic media, the indole nitrogen is protonated, deactivating the pyrrole ring towards electrophilic attack. bhu.ac.in This directs nitration to the benzene ring, with the 5-position being a major site of substitution. smolecule.combhu.ac.in For example, nitration of N-acetylindoline in sulfuric acid yields 5-nitroindoline (B147364) derivatives, which can then be dehydrogenated to 5-nitroindoles. smolecule.com

Nitration of Precursors: An alternative to direct nitration of the indole ring is to introduce the nitro group onto a precursor molecule before the indole ring is formed. The Fischer indole synthesis starting from p-nitrophenylhydrazine is a prime example of this approach. google.com

| Nitration Method | Reagents | Key Features |

| Protected Indole | Acetic anhydride (B1165640), Nitric acid | Deactivates the pyrrole ring, directing nitration to the 5- and 6-positions. smolecule.com |

| Acidic Conditions | Sulfuric acid, Nitric acid | Protonation of indole nitrogen deactivates the pyrrole ring, favoring 5-nitration. smolecule.combhu.ac.in |

| Precursor Nitration | p-Nitrophenylhydrazine | The nitro group is already in the desired position before indole ring formation. google.com |

Esterification Techniques for the Carboxylic Acid at the 3-Position

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid at the 3-position.

Fischer Esterification: This is a common and efficient method where the corresponding indole-3-acetic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. smolecule.com This method can achieve high yields, often exceeding 90%. smolecule.com

DCC/DMAP Coupling: For substrates that are sensitive to acidic conditions, a milder method using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is employed. smolecule.com This reaction is typically carried out at room temperature. smolecule.com

From Indole-3-acetonitrile (B3204565): An alternative pathway involves the hydrolysis of the corresponding indole-3-acetonitrile to the carboxylic acid, followed by esterification. orgsyn.org

Advanced Synthetic Pathways and Catalytic Systems

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of indole derivatives, including transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis, particularly with palladium, has become a powerful tool for the construction of C-N and C-C bonds in indole synthesis.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the indole ring. acs.org For instance, a denitrative Buchwald-Hartwig amination of nitroarenes with amines using a Pd(acac)₂/BrettPhos catalyst system has been developed. acs.org This methodology could potentially be applied to the synthesis of 5-nitroindole precursors.

Heck Reaction: The Heck reaction can be utilized to form the indole scaffold from iodo aza-tethered vinylogous carbonates. mdpi.com

Domino Reactions: Multi-step domino reactions catalyzed by palladium can efficiently construct complex indole derivatives from simple starting materials. mdpi.com

| Catalyst System | Reaction Type | Application in Indole Synthesis |

| Pd(acac)₂/BrettPhos | Buchwald-Hartwig Amination | Denitrative amination of nitroarenes. acs.org |

| Pd(OAc)₂/PPh₃ | Heck Reaction | Intramolecular cyclization to form the indole ring. nih.gov |

| JohnphosAu(CH₃CN)SbF₆ | Diaryl Alkyne Bicyclization | Formation of fused indole systems. nih.gov |

Organocatalytic Approaches to Indole Derivative Synthesis

Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis for the synthesis of indole derivatives. sioc-journal.cn These methods often utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. sioc-journal.cn While the direct synthesis of this compound via organocatalysis is not extensively documented, the functionalization of the indole core using these methods is an active area of research. sioc-journal.cnmdpi.com

Chiral Phosphoric Acids and Amine-Thioureas: These catalysts are employed in various asymmetric reactions to introduce chirality into indole derivatives. bohrium.com

DBU-Catalyzed N-Acylation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the N-acylation of indoles, which could be a useful step in a multi-step synthesis. escholarship.org

The development of organocatalytic methods for the direct and regioselective functionalization of the indole carbocyclic ring is a growing field, offering potential new routes to compounds like this compound. sioc-journal.cn

Green Chemistry Principles in this compound Synthesis

The synthesis of indole derivatives, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. openmedicinalchemistryjournal.com Traditional synthesis methods often rely on harsh conditions and hazardous reagents. In contrast, green methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions. openmedicinalchemistryjournal.com

Several green approaches have been developed for key steps in indole synthesis. For instance, the use of solid acid catalysts and heteropoly acids has been explored as a recyclable and less corrosive alternative to conventional acid catalysts. openmedicinalchemistryjournal.com One notable development is the use of polyethylene (B3416737) glycol (PEG) as a solvent. PEG is a non-toxic, biodegradable, and recyclable solvent that can enhance reaction rates and simplify product isolation. For example, the synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes has been successfully carried out in PEG-600, demonstrating a low-cost, fast, and environmentally friendly methodology. openmedicinalchemistryjournal.com Another green catalyst system involves choline (B1196258) chloride/urea, a deep eutectic solvent, which has been used for the sequential preparation of indole-3-propanamide derivatives. openmedicinalchemistryjournal.com These methods are advantageous due to their simple operation, reduced reaction times, and ease of product isolation. openmedicinalchemistryjournal.com Furthermore, catalyst-free preparations in solvents like polyethylene glycol 400 have been reported, further minimizing the chemical footprint of the synthesis. openmedicinalchemistryjournal.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields. The synthesis typically involves two key transformations: the nitration of the indole ring at the 5-position and the introduction of the acetate (B1210297) group at the 3-position.

Elucidation of Reaction Mechanisms and Intermediates

The formation of the 5-nitroindole core generally proceeds through an electrophilic aromatic substitution reaction. The nitrating agent, often generated from nitric acid and a stronger acid like sulfuric acid, acts as the electrophile. When the indole nitrogen is protonated in a strong acid, the benzene ring is preferentially nitrated over the deactivated pyrrole moiety. smolecule.com This regioselectivity is key to obtaining the desired 5-nitro isomer. The use of N-protecting groups, such as trifluoroacetyl or phenylsulfonyl, can also be employed to modulate the electron density of the indole ring and direct nitration to the 5-position. smolecule.com

Recent studies have explored non-acidic and metal-free conditions for the regioselective nitration of indoles. rsc.org One such method uses ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride to generate trifluoroacetyl nitrate (B79036) (CF3COONO2) in situ. rsc.orgnih.gov This species acts as a potent electrophilic nitrating agent. Computational studies suggest a mechanism where trifluoroacetyl nitrate reacts with an N-protected indole to form a four-membered ring transition state, which then collapses to the 3-nitroindole product. rsc.org While this study focuses on 3-nitration, the principles of generating a potent, non-acidic nitrating agent are relevant.

In some reactions involving dinitro-aromatic compounds, the formation of stable intermediates known as Meisenheimer complexes has been observed. rsc.org These complexes form when a nucleophile attacks the electron-deficient aromatic ring. While not directly documented for the primary synthesis of this compound, their formation is a known mechanistic pathway in the chemistry of nitroaromatic compounds. rsc.org

The introduction of the acetic acid side chain at the C3 position often involves reactions like Friedel-Crafts alkylation or Mannich reactions. smolecule.com For instance, alkylation of the indole nucleus with an electrophile like chloroacetic acid or its derivatives can introduce the desired side chain. smolecule.com

Kinetic Studies of Synthetic Reactions

While detailed kinetic studies on the specific synthesis of this compound are not widely published, kinetic analyses of related processes provide valuable insights. A notable area where the kinetics of a 5-nitroindole derivative have been studied is in biochemistry, specifically in the context of DNA polymerization.

In one study, the kinetic parameters for the incorporation of nucleotides opposite 5-nitroindole (acting as a universal nucleobase analog in a DNA template) by the bacteriophage T4 DNA polymerase were determined. nih.gov The study found that the catalytic efficiency for incorporating natural nucleotides opposite 5-nitroindole was low, primarily due to a significant reduction in the maximum rate of polymerization (k_pol), rather than the nucleotide's binding affinity (K_d). nih.gov Conversely, non-natural nucleotides with increased base-stacking potential were incorporated more efficiently. nih.gov

The table below summarizes the kinetic parameters for the incorporation of various nucleotides opposite a 5-nitroindole base in a DNA template.

| Incoming Nucleotide | k_pol (s⁻¹) | K_d (μM) | Catalytic Efficiency (k_pol/K_d) (M⁻¹s⁻¹) |

|---|---|---|---|

| dATP | 0.0013 | 150 | 8.7 |

| dCTP | 0.0016 | 160 | 10 |

| dGTP | 0.0033 | 140 | 24 |

| dTTP | 0.0012 | 120 | 10 |

| 5-NITP | 0.0015 | 32 | 47 |

Data sourced from a study on DNA polymerization kinetics. nih.gov The values illustrate the interaction of a 5-nitroindole moiety within a biological enzymatic system.

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile scaffold for the synthesis of a wide range of more complex molecules. The ester and nitro functional groups are key handles for derivatization.

Transformations at the Ester Moiety

The methyl ester group (–COOCH₃) is readily transformed into other functional groups. Standard hydrolysis under basic or acidic conditions can convert the ester into the corresponding carboxylic acid, 5-nitroindole-3-acetic acid. nrct.go.th This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. nrct.go.th

Furthermore, the ester can undergo alkylation reactions. For instance, the alkylation of an indolylacetonitrile with ethyl bromoacetate (B1195939) demonstrates a method for adding an ester-containing side chain, a reaction principle that can be applied to modify existing ester functionalities under appropriate conditions. beilstein-journals.org

Reduction and Chemical Modification of the Nitro Group

The nitro group (–NO₂) is a highly versatile functional group, primarily because it can be cleanly reduced to an amino group (–NH₂). This transformation is fundamental in medicinal chemistry as it introduces a basic nitrogen atom, significantly altering the compound's physicochemical properties.

A variety of methods exist for the chemoselective reduction of aromatic nitro groups, which is crucial when other reducible groups, like an ester, are present in the molecule. researchgate.netunimi.it Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. nih.gov Other systems include the use of iron phthalocyanine (B1677752) as a catalyst in a green solvent mixture of ethanol (B145695) and water, or stannous chloride (SnCl₂) in an appropriate solvent. rsc.orgunimi.it Electrochemical methods have also been developed for the selective reduction of nitro groups at specific electrodes like Devarda copper or Raney cobalt, which can be performed in slightly acidic or neutral conditions. researchgate.net The choice of reducing agent and conditions is critical to avoid unwanted side reactions and ensure high yields of the desired 5-aminoindole (B14826) derivative. unimi.it

The table below summarizes various reported methods for the reduction of nitroindoles.

| Reagent/Catalyst | Substrate Type | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | 1-methyl-5-nitro-1H-indole | Methanol, RT | 96% | nih.gov |

| Pd/C, H₂ | Substituted 5-nitroindole | Methanol, RT | Not specified | nih.gov |

| Iron Phthalocyanine, Hydrazine | Nitroarenes (e.g., 5-Nitroindole) | Ethanol/Water | >99% conv, 95% yield | unimi.it |

| SnCl₂ | Dinitroaryl precursor to indole | DMF | Not specified | openmedicinalchemistryjournal.com |

| Devarda Copper Electrode | Nitroaromatics | Methanol/Water, pH 3-6 | High | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The reactivity of the indole ring in this compound is significantly influenced by the electronic properties of its substituents. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the C-5 position and an ester group at the C-3 position dictates the regioselectivity of substitution reactions. The nitro group deactivates the benzene portion of the bicyclic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Conversely, the pyrrole ring, characteristic of indoles, remains the primary site for electrophilic attack.

Electrophilic Aromatic Substitution: The indole nucleus is inherently electron-rich and prone to electrophilic substitution, preferentially at the C-3 position. However, in this compound, this position is already occupied by the acetate moiety. The presence of the deactivating nitro group at C-5 diminishes the reactivity of the C-4 and C-6 positions on the benzene ring. Therefore, further electrophilic substitution would be directed to the available positions on the pyrrole ring, primarily C-2, or under specific conditions, C-4, C-6, or C-7.

A key electrophilic substitution reaction employed in the synthesis of related 5-nitroindole derivatives is the Vilsmeier-Haack reaction. d-nb.info This reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (an aldehyde) onto the indole ring. For a starting material like 5-nitro-1H-indole, this reaction proceeds at the C-3 position to yield 5-nitro-1H-indole-3-carbaldehyde, a crucial intermediate for further derivatization. d-nb.inforesearchgate.net While the C-3 position in this compound is blocked, this reaction highlights the synthetic utility of electrophilic substitution on the 5-nitroindole scaffold. Another common electrophilic reaction is nitration. The synthesis of 3-nitroindoles can be achieved under non-acidic conditions using electrophilic nitrating agents like trifluoroacetyl nitrate, which is generated in situ. nih.govrsc.org

Nucleophilic Substitution: The electron-deficient nature of the benzene ring, caused by the C-5 nitro group, makes the 5-nitroindole scaffold susceptible to nucleophilic attack. smolecule.com Nucleophilic substitution reactions can occur at several positions:

N-Alkylation/N-Acylation: The indole nitrogen can act as a nucleophile. In synthetic schemes for related analogs, the nitrogen of 5-nitro-1H-indole is readily alkylated through nucleophilic substitution reactions with haloalkanes, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, in the presence of a base. d-nb.infonih.gov This N-H position can also undergo nucleophilic acylation. rsc.org More recently, 3-nitroindoles have been shown to serve as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com

Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the introduction of carbon substituents onto electron-deficient aromatic rings by substituting a hydrogen atom. The VNS reaction has been applied to nitroindoles to synthesize derivatives that would be difficult to obtain otherwise. psu.educlockss.org For instance, the reaction of 5-nitroindoles with carbanions can lead to the formation of C-substituted products, which can then be used to construct tricyclic systems. clockss.org

Substitution on the Acetate Group: The ester moiety at the C-3 position can undergo nucleophilic attack, leading to the formation of various derivatives such as amides or other esters through transesterification. smolecule.com

Table 1: Examples of Substitution Reactions on the 5-Nitroindole Scaffold

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Nucleophilic N-Alkylation | 1,3-dibromopropane, Base | N-1 | N-alkylated 5-nitroindole | d-nb.info, nih.gov |

| Nucleophilic N-Alkylation | 1,2-dibromoethane, Base | N-1 | N-alkylated 5-nitroindole | d-nb.info, nih.gov |

| Electrophilic Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-3 | 5-nitro-1H-indole-3-carbaldehyde | d-nb.info, researchgate.net |

| Nucleophilic N-Addition | para-Quinone Methides, K₂CO₃ | N-1 | N-alkylated 3-nitroindole | mdpi.com |

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is a critical step in medicinal chemistry for establishing structure-activity relationships (SAR). By systematically modifying the core structure, researchers can identify the key molecular features responsible for biological activity and optimize properties like potency and selectivity. The 5-nitroindole scaffold has been the basis for developing compounds targeting various biological systems, including c-Myc G-quadruplex DNA in cancer cells. d-nb.infonih.govnih.gov

Strategies for Analog Synthesis:

Modification of the Indole Nitrogen (N-1): A common strategy involves the N-alkylation of the 5-nitroindole core. In one study, 5-nitro-1H-indole was reacted with 1,3-dibromopropane, which was then further reacted with pyrrolidine (B122466) to generate a key intermediate. d-nb.infonih.gov This approach allows for the introduction of various side chains containing amine groups, which can be crucial for interacting with biological targets. The resulting amines can be protonated at physiological pH, forming cationic centers that can engage in electrostatic interactions with negatively charged biomolecules like the phosphate (B84403) backbone of DNA.

Modification at the C-3 Position: The substituent at the C-3 position is a key site for modification to explore SAR. Starting from 5-nitro-1H-indole, an aldehyde can be introduced at C-3 via the Vilsmeier-Haack reaction. d-nb.info This aldehyde is a versatile handle for synthesizing a diverse library of analogs. For example, it can undergo reductive amination with various primary or secondary amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield a series of C-3 aminomethyl derivatives. researchgate.net This allows for the systematic variation of the size, basicity, and hydrogen-bonding capacity of the C-3 side chain.

Modification of the Benzene Ring: While less common, modifications to the benzene ring can also be performed. The nitro group itself can be a point of modification; for instance, its reduction via catalytic hydrogenation (e.g., using Pd/C and H₂) yields the corresponding 5-aminoindole derivative. d-nb.info This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating group, which can have profound effects on biological activity.

Synthesis of Fused Ring Systems: Analogs can also be created by constructing additional rings onto the indole framework. For example, cyano-substituted pyrrolo[3,2-f]quinoline derivatives have been synthesized starting from 5-nitroindole derivatives that underwent a Vicarious Nucleophilic Substitution reaction. clockss.org

These synthetic strategies allow for a thorough investigation of the chemical space around the this compound scaffold. The biological evaluation of these analogs provides valuable insights into the SAR, guiding the design of more potent and specific therapeutic agents. nih.gov For example, studies on pyrrolidine-substituted 5-nitroindoles showed that these compounds could bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells. d-nb.infonih.gov

Table 2: Examples of 5-Nitroindole Analogs for SAR Studies

| Structural Modification | Synthetic Strategy | Biological Target/Finding | Reference(s) |

|---|---|---|---|

| Pyrrolidine-substituted N-alkyl chain | N-alkylation of 5-nitroindole followed by substitution with pyrrolidine | Binds to c-Myc promoter G-quadruplex DNA; downregulates c-Myc expression | d-nb.info, nih.gov, nih.gov |

| C-3 aminomethyl derivatives | Vilsmeier-Haack formylation at C-3 followed by reductive amination with various amines | Investigation of G-quadruplex binding and anticancer activity | d-nb.info, researchgate.net |

| 5-Aminoindole derivatives | Catalytic hydrogenation (Pd/C, H₂) of the 5-nitro group | Creates analogs with altered electronic properties for SAR comparison | d-nb.info |

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Nitroindole 3 Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For Methyl 5-nitroindole-3-acetate, ¹H and ¹³C NMR spectra offer the initial blueprint of the molecular structure. The chemical shifts are heavily influenced by the electron-withdrawing nitro group (-NO₂) at the C-5 position and the methyl acetate (B1210297) substituent at the C-3 position. The nitro group deshields nearby protons and carbons, shifting their signals downfield, while the indole (B1671886) nitrogen and the aromatic ring currents create a distinct pattern of resonances.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are based on established data for substituted indole derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~8.5-9.0 (broad s) | - |

| C2-H | ~7.3-7.5 (s) | ~125-127 |

| C3 | - | ~110-112 |

| C3-CH₂ | ~3.8-4.0 (s) | ~31-33 |

| C4-H | ~8.5-8.7 (d) | ~118-120 |

| C5 | - | ~141-143 |

| C6-H | ~8.0-8.2 (dd) | ~117-119 |

| C7-H | ~7.4-7.6 (d) | ~111-113 |

| C3a | - | ~128-130 |

| C7a | - | ~139-141 |

| C=O | - | ~171-173 |

| O-CH₃ | ~3.7-3.8 (s) | ~52-54 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive regiochemical assignments and connecting the various structural fragments. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) portion of the indole ring, specifically between H-4, H-6, and H-7, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would be used to definitively assign the carbon signals for C-2, C-4, C-6, C-7, the side-chain methylene (B1212753) (C3-CH₂), and the methyl ester (O-CH₃) by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.com This experiment provides the key data to piece the entire structure together. For instance, correlations would be observed from the methylene protons (C3-CH₂) to the indole carbons C-2, C-3, and C-3a, as well as to the ester carbonyl carbon (C=O). Crucially, long-range correlations from H-4 and H-6 to the nitro-substituted C-5 would confirm the regiochemistry of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. NOESY can provide insights into the preferred conformation of the acetate side chain relative to the indole ring. For example, a spatial correlation between the C-2 proton and the C-3 methylene protons would be expected.

Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Key Structural Information Confirmed |

|---|---|---|

| COSY | H-6 ↔ H-7; H-4 ↔ H-6 (weak) | Connectivity of the aromatic ring protons. |

| HSQC | C2-H ↔ C2; C4-H ↔ C4; O-CH₃ ↔ O-CH₃ Carbon | Direct proton-carbon attachments. |

| HMBC | C3-CH₂ ↔ C2, C3, C=O; H-4 ↔ C5, C7a; H-6 ↔ C4, C5, C7a | Connection of acetate side chain to C-3; position of the nitro group at C-5. |

| NOESY | C2-H ↔ C3-CH₂; N-H ↔ C7-H | Spatial proximity and conformational preferences. |

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy can probe the structure of materials in their crystalline or amorphous solid forms. Indole derivatives are known to exhibit polymorphism, where different crystalline arrangements can impact physical properties. ssNMR is highly sensitive to the local electronic environment and internuclear distances within a crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid compound, where peak multiplicities or chemical shift differences compared to the solution spectrum can indicate the presence of multiple, non-equivalent molecules in the crystal's unit cell, thereby identifying and characterizing different polymorphic forms.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of this compound. For a molecular formula of C₁₁H₁₀N₂O₄, the calculated exact mass of the neutral molecule is 234.0641 Da. HRMS analysis of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺, exact mass 235.0719 Da) would confirm this elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov For this compound (MW=234.21), the fragmentation is dictated by the stability of the indole ring and the nature of its substituents.

A plausible fragmentation pathway would involve:

Initial loss of the methoxy (B1213986) radical (•OCH₃) from the ester, leading to an acylium ion at m/z 203.

Loss of the entire carbomethoxy group (•COOCH₃) , resulting in an ion at m/z 175.

Characteristic losses associated with the nitro group , such as the loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da) from the molecular ion or subsequent fragments. nih.gov For example, loss of NO₂ from the molecular ion would yield a fragment at m/z 188. acs.org

Cleavage of the entire acetate side chain at the C3-CH₂ bond, leading to a stable 5-nitroindole (B16589) fragment.

Plausible MS/MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 234 | [M]⁺ (Molecular Ion) | - |

| 203 | [M - •OCH₃]⁺ | •OCH₃ |

| 188 | [M - NO₂]⁺ | NO₂ |

| 175 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 162 | [M - CH₂COOCH₃]⁺ (5-nitroindole radical cation) | C₄H₅O₂ |

| 132 | [162 - NO]⁺ | NO |

| 116 | [162 - NO₂]⁺ | NO₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. montclair.edu These techniques are complementary and provide characteristic frequencies corresponding to specific functional groups and bond types, offering a rapid method for structural confirmation. The Raman spectrum is a result of inelastic light scattering from molecular vibrations. nih.gov

For this compound, key functional groups produce distinct signals:

N-H Group: A characteristic stretching vibration for the indole N-H bond is expected in the range of 3300-3500 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding in the sample.

Nitro Group (-NO₂): This group is identified by two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

Ester Group (-COOCH₃): A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum, typically appearing around 1720-1740 cm⁻¹. Additional C-O stretching bands are expected between 1100-1300 cm⁻¹.

Aromatic Ring: The indole ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations (ring breathing modes) in the 1400-1600 cm⁻¹ region. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Indole C-H | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 3000 | Medium-Weak |

| C=O Stretch | Ester Carbonyl | 1720 - 1740 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1330 - 1370 | Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-N Stretch | Aromatic C-N | 1250 - 1350 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Direct X-ray crystallographic data for this compound is not readily found in current literature. However, the crystal structure of the parent compound, 5-nitroindole, offers a valuable reference for understanding the molecular geometry and packing that can be anticipated for its derivatives.

For a derivative like this compound, it is expected that the core 5-nitroindole structure would remain largely unperturbed. The acetate group at the 3-position would introduce additional conformational flexibility. The absolute stereochemistry would not be a factor unless chiral centers are introduced in derivatives. The crystal packing would be influenced by the additional functional group, potentially leading to different intermolecular interactions and a distinct crystal lattice compared to the parent 5-nitroindole.

Table 1: Representative Crystallographic Data for 5-Nitroindole Moiety (Note: This data is for the parent 5-nitroindole and serves as a predictive model for the core structure of this compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.86 |

| b (Å) | 13.59 |

| c (Å) | 13.75 |

| β (°) | 94.2 |

| Volume (ų) | 718.4 |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

The electronic structure of this compound is significantly influenced by the 5-nitroindole chromophore. The UV-Visible absorption spectrum of 5-nitroindole derivatives is characterized by strong absorptions in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic indole system.

The presence of the nitro group, a potent electron-withdrawing group, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated π-system and the lowering of the energy of the lowest unoccupied molecular orbital (LUMO). The acetate group at the 3-position is not expected to have a major impact on the primary absorption bands, as it is not directly in conjugation with the main aromatic system in the same way as the nitro group.

In terms of emission spectroscopy, many indole derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the indole ring. The nitro group, being a strong electron-withdrawing group, often leads to quenching of fluorescence. Therefore, it is anticipated that this compound would exhibit weak fluorescence, if any. The electronic transitions responsible for any observed emission would be related to the relaxation from the first excited singlet state (S₁) to the ground state (S₀).

Table 2: Predicted Electronic Absorption Data for this compound in a Non-polar Solvent (Note: These are estimated values based on the known effects of substituents on the indole chromophore.)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π | ~270-280 | High |

| π → π | ~320-340 | Moderate |

Computational and Theoretical Investigations of Methyl 5 Nitroindole 3 Acetate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular orbitals, electron distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. pku.edu.cnyoutube.com

For methyl 5-nitroindole-3-acetate, an FMO analysis would reveal the following:

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. The analysis would identify the regions of the molecule where the HOMO is localized, suggesting the most probable sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The localization of the LUMO would point to the sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the FMO analysis of this compound, derived from a DFT calculation, would look like this:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Calculated Value | Highest Occupied Molecular Orbital |

| LUMO | Calculated Value | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Calculated Value | Energy difference between HOMO and LUMO |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map illustrates the electrostatic potential on the electron density surface of a molecule. chemsrc.com This provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions. medchemexpress.comresearchgate.net

For this compound, an EPS map would highlight:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, indicate likely sites for electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the indole (B1671886) ring.

Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Positive potentials would likely be found around the hydrogen atoms attached to the indole nitrogen and the aromatic ring.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

Quantum chemical calculations can be used to model the mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

Key aspects of this analysis include:

Transition State (TS) Identification: Locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the activated complex.

Activation Energy Calculation: Determining the energy barrier of the reaction (the energy difference between the reactants and the transition state). This is a critical factor in determining the reaction rate.

Reaction Intermediates: Identifying any stable intermediates that may form during the course of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This allows for the study of conformational changes and intermolecular interactions over time.

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can be used to explore how different solvents affect the molecule's preferred shape.

This analysis would involve:

Simulating in Various Solvents: Running simulations of this compound in different solvents (e.g., water, ethanol (B145695), chloroform) to observe changes in its conformational landscape.

Analyzing Torsional Angles: Monitoring the key dihedral angles within the molecule, such as those related to the acetate (B1210297) side chain, to identify the most stable conformations in each solvent.

Hydrogen Bonding Analysis: Investigating the formation and lifetime of hydrogen bonds between the solute and solvent molecules.

In a biological context, MD simulations are a powerful tool for studying the interaction of a small molecule (ligand) with a biological target, such as a protein or nucleic acid.

For this compound, these simulations could be used to:

Docking Pose Refinement: Starting from a docked pose of the molecule in a binding site, MD simulations can be used to refine the binding mode and assess its stability.

Binding Free Energy Calculations: Employing advanced techniques like MM/PBSA or free energy perturbation to estimate the binding affinity of the molecule for its target.

Identifying Key Interactions: Analyzing the simulation trajectory to identify the specific amino acid residues or nucleotides that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the ligand.

Structure-Property Relationship (SPR) Modeling for this compound Derivatives

Structure-Property Relationship (SPR) and its more specific application, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are instrumental in understanding the chemical features essential for a desired biological effect and in predicting the activity of newly designed molecules.

For derivatives of the 5-nitroindole (B16589) scaffold, a key area of investigation has been their potential as anticancer agents. Studies have shown that the 5-nitro group is a critical feature for the biological activity of these compounds. Research on a series of pyrrolidine-substituted 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a structure implicated in cancer, has shed light on important structure-activity relationships. nih.govnih.gov

Key findings from these studies indicate that:

The 5-nitro group: This feature is often crucial for the observed biological activity.

Substitution at the N1 position of the indole ring: Protection or substitution at this position can significantly influence the binding affinity and activity of the compounds.

The nature of the side chain at the C3 position: Modifications to the side chain can modulate the compound's interaction with its biological target.

While a specific QSAR model for this compound was not found in the reviewed literature, the principles of QSAR can be illustrated with a hypothetical model based on common molecular descriptors used in such studies. A typical 2D-QSAR model might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors are quantifiable physicochemical properties of the molecules.

To demonstrate the application of SPR, a hypothetical data table for a series of 5-nitroindole derivatives is presented below. This table includes common molecular descriptors that are often used in QSAR studies to model anticancer activity.

| Compound | pIC50 | Molecular Weight (MW) | LogP | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Polar Surface Area (PSA) |

| 1 | 5.30 | 250.22 | 2.1 | 1 | 4 | 85.3 |

| 2 | 5.85 | 278.27 | 2.5 | 1 | 4 | 85.3 |

| 3 | 6.10 | 306.32 | 2.9 | 1 | 4 | 85.3 |

| 4 | 5.50 | 264.25 | 2.3 | 2 | 4 | 95.5 |

| 5 | 6.30 | 320.35 | 3.1 | 1 | 5 | 98.1 |

In a real-world scenario, a QSAR analysis would use a larger dataset to derive a statistically significant model that could then be used to predict the pIC50 of new, unsynthesized derivatives.

Virtual Screening and In Silico Design of Novel Analogs

Virtual screening and in silico design are powerful computational techniques used to identify promising new drug candidates from large libraries of virtual compounds. These methods leverage our understanding of protein structures and ligand-protein interactions to predict the binding affinity and potential biological activity of novel molecules.

Virtual Screening:

This process involves the computational screening of large compound databases against a specific biological target. For this compound derivatives, a virtual screening campaign would typically involve:

Target Identification: Selecting a protein target relevant to a disease of interest, such as a specific enzyme or receptor implicated in cancer.

Database Preparation: Assembling a library of virtual compounds, which could include commercially available chemicals or synthetically feasible novel structures based on the 5-nitroindole scaffold.

Molecular Docking: Using specialized software to predict the binding pose and affinity of each compound in the library to the active site of the target protein. The binding affinity is often expressed as a docking score or binding energy.

Hit Selection: Ranking the compounds based on their docking scores and other criteria (e.g., predicted ADMET properties) to identify a smaller subset of "hits" for further investigation.

Below is a hypothetical data table illustrating the results of a virtual screening study for novel 5-nitroindole analogs targeting a cancer-related protein.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Hydrogen Bonds |

| Analog-1 | -8.5 | -45.2 | 3 |

| Analog-2 | -9.1 | -50.8 | 4 |

| Analog-3 | -7.9 | -42.1 | 2 |

| Analog-4 | -9.5 | -53.6 | 5 |

| Analog-5 | -8.8 | -48.7 | 4 |

In Silico Design and ADMET Prediction:

Building upon the insights from SPR and virtual screening, medicinal chemists can rationally design novel analogs of this compound with improved properties. This process involves modifying the lead structure to enhance its binding affinity, selectivity, and pharmacokinetic profile.

An essential component of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify candidates with a higher probability of success in later stages of drug development by flagging potential liabilities early on.

The following table provides a hypothetical example of the in silico ADMET profiling of newly designed 5-nitroindole analogs.

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | Ames Mutagenicity | hERG Inhibition |

| Analog-A | High | Low | Non-inhibitor | Non-mutagenic | Low risk |

| Analog-B | High | High | Inhibitor | Non-mutagenic | High risk |

| Analog-C | Moderate | Low | Non-inhibitor | Mutagenic | Low risk |

| Analog-D | High | Low | Non-inhibitor | Non-mutagenic | Low risk |

| Analog-E | Low | Low | Non-inhibitor | Non-mutagenic | Low risk |

Through the iterative cycle of design, virtual screening, and ADMET prediction, researchers can prioritize the synthesis and biological evaluation of a select number of compounds with the highest potential to become effective therapeutic agents. This computational-driven approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.

Biological Activity and Mechanistic Studies of Methyl 5 Nitroindole 3 Acetate Pre Clinical and Mechanistic Focus

Antimicrobial Activity Against Pathogenic Microorganisms in Vitro

The indole (B1671886) nucleus is a core structure in many antimicrobial agents. The addition of a nitro group at the 5-position can significantly modulate this activity, often enhancing its efficacy against various pathogenic microorganisms.

Derivatives of 5-nitroindole (B16589) have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Studies on a series of 5-nitro-3-phenyliminoindol-2(3H)-ones showed growth inhibition of Gram-positive strains with minimal to no effect on Gram-negative bacteria. nih.gov While the precise mechanism for Methyl 5-nitroindole-3-acetate is not yet elucidated, research on other nitro-heterocyclic antimicrobial drugs suggests that a primary target is bacterial DNA. nih.gov These compounds can cause repairable DNA damage, leading to the inhibition of DNA synthesis. nih.gov The hypersensitivity of bacterial strains with deficient DNA repair mechanisms (such as recA and uvr strains) to these drugs supports the hypothesis of DNA being a primary target. nih.gov

Similarly, various derivatives of Indole-3-acetic acid have been synthesized and evaluated for their antibacterial potential. nih.gov For instance, a series of Schiff base triazoles derived from Indole-3-acetic acid showed varied efficacy against several bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against P. aeruginosa and K. pneumoniae. nih.gov

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Growth inhibition observed | nih.gov |

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Gram-negative bacteria | Little to no activity | nih.gov |

| Indole-3-acetic acid derived Schiff base (5e) | P. aeruginosa | 3.12 µg/mL | nih.gov |

| Indole-3-acetic acid derived Schiff base (5f) | K. pneumoniae | 3.12 µg/mL | nih.gov |

| Indole-3-acetic acid derived Schiff base (5g) | S. aureus | 25 µg/mL | nih.gov |

The antifungal potential of 5-nitroindole derivatives appears to be more variable. One study investigating 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases found a complete absence of antifungal activity. nih.gov In contrast, other research on nitro compounds, such as esters derived from 3,5-dinitrobenzoic acid, has demonstrated significant antifungal activity against strains of the genus Candida. nih.gov For example, Methyl 3,5-dinitrobenzoate (B1224709) was shown to inhibit the growth of Candida albicans with minimum inhibitory concentrations ranging from 0.27–1.10 mM. nih.gov The mechanisms for related nitroaromatic compounds are believed to be multi-targeted. nih.gov Given the structural similarities, it is plausible that this compound could interact with fungal cellular targets, but specific studies are required for confirmation.

The indole scaffold is a key component in various antiviral agents. mdpi.com Research has shown that certain 5-nitroindole derivatives possess antiviral capabilities. For example, a series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were found to inhibit the replication of HIV-1. nih.gov The mechanism of action for these compounds was identified as the blockage of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov While direct evidence for this compound is not available, these findings suggest that the 5-nitroindole core is a promising pharmacophore for the development of novel antiviral agents.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

A significant body of research has focused on the anticancer properties of 5-nitroindole derivatives. These compounds have shown promise as antiproliferative agents by targeting specific molecular structures and pathways within cancer cells.

Several studies have demonstrated that substituted 5-nitroindole derivatives can induce cell cycle arrest in cancer cells. nih.govnih.gov A key mechanism involves the binding and stabilization of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes, such as c-Myc. nih.govnih.gov The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is common in many cancers.

By binding to the c-Myc promoter G-quadruplex, these 5-nitroindole compounds can downregulate the expression of the c-Myc protein. nih.govnih.gov This reduction in c-Myc levels disrupts the normal progression of the cell cycle, leading to an arrest, typically in the G1 or sub-G1 phase. nih.govnih.gov This effect has been observed in various cancer cell lines, including HeLa cells. nih.gov The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their inhibition is a common mechanism for inducing cell cycle arrest. nih.gov The downregulation of c-Myc by 5-nitroindole derivatives likely impacts the expression of CDK-activating cyclins, contributing to the observed cell cycle arrest. nih.govnih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical Cancer) | Inhibition of cell viability | Binding to c-Myc promoter G-quadruplex | nih.gov |

| Pyrrolidine-substituted 5-nitroindoles | Generic Cancer Cells | Cell-cycle arrest in sub-G1/G1 phase | Downregulation of c-Myc expression | nih.govnih.gov |

| 7-Phenylpyrrolo[3,2-f]quinolinones (derived from 5-nitroindole) | Various (HeLa, A549, HT-29, MCF-7, etc.) | Potent antiproliferative activity (nanomolar GI50 values) | Inhibition of tubulin polymerization, G2/M arrest | nih.gov |

The primary mechanism of programmed cell death induced by related nitroaromatic compounds appears to be apoptosis. nih.govnih.gov Studies on the compound methyl 3-(4-nitrophenyl) propiolate (NPP) show that it preferentially induces apoptosis in tumor cells through the production of reactive oxygen species (ROS). nih.govnih.govcas.cn This process is catalyzed by cytochrome P450 enzymes. nih.gov The resulting increase in intracellular ROS creates a state of oxidative stress that triggers apoptotic pathways. nih.govcas.cn

Tumor cells, which often have high basal levels of ROS and compromised antioxidant defenses, are particularly susceptible to such ROS-promoting agents. nih.govnih.gov Furthermore, some research suggests that cells with mutations in the p53 tumor suppressor gene are more sensitive to this type of ROS-induced cell death. nih.govnih.gov Similarly, studies on pyrrolidine-substituted 5-nitroindoles have shown that they increase the concentration of intracellular ROS, which likely contributes to their anticancer effects. nih.govnih.gov

Apoptosis is a well-regulated process involving cascades of enzymes called caspases. mdpi.com The induction of apoptosis by 5-nitroindole derivatives would likely involve the activation of these caspases, leading to the systematic dismantling of the cell. While other forms of programmed cell death, such as necroptosis and ferroptosis, are important in cancer therapy, current research on 5-nitroindole derivatives has predominantly highlighted the induction of apoptosis. nih.govabclonal.com

Inhibition of Cell Migration and Invasion in Vitro

Currently, there is no specific data available in the scientific literature detailing the in vitro inhibition of cell migration and invasion by this compound.

However, a related indole compound, Methyl-3-indolylacetate (MIA), has been shown to significantly suppress the invasion of cancer cells. nih.gov This inhibitory effect is attributed to its ability to target specific signaling pathways involved in cell motility. nih.gov While MIA lacks the 5-nitro group, this finding suggests that the indole-3-acetate (B1200044) scaffold itself may possess anti-migratory and anti-invasive properties that warrant further investigation for derivatives like this compound.

Molecular Targets in Oncogenic Signaling Pathways

Recent studies on pyrrolidine-substituted 5-nitroindole derivatives have identified their potential to target key components of oncogenic signaling pathways. nih.govnih.gov These compounds have been shown to act as binders of the c-Myc promoter G-quadruplex. nih.govnih.govresearchgate.net The c-Myc oncogene is a critical regulator of cell proliferation and is often overexpressed in various cancers. nih.gov By stabilizing the G-quadruplex structure in the promoter region of the c-Myc gene, these 5-nitroindole derivatives can downregulate its transcription and translation. nih.govnih.gov

This mechanism of action leads to a reduction in c-Myc protein levels, which in turn induces cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), which can contribute to their anti-proliferative effects. nih.govnih.gov

The anti-proliferative activity of several pyrrolidine-substituted 5-nitroindole derivatives against HeLa (human cervical cancer) cells has been evaluated, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Table 1: Anti-proliferative Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives in HeLa Cells

| Compound | IC50 (µM) |

|---|---|

| 5 | 5.08 ± 0.91 |

| 7 | 5.89 ± 0.73 |

Data sourced from a study on novel 5-nitroindole derivatives as c-Myc G-quadruplex binders. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Specific Enzyme Inhibition (e.g., kinases, proteases, reductases)

There is currently no specific information in the reviewed scientific literature regarding the direct inhibition of kinases, proteases, or reductases by this compound.

However, the broader class of indole derivatives has been extensively studied as a scaffold for the development of enzyme inhibitors. For instance, various indole-based compounds have been identified as inhibitors of protein kinases, such as PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase). nih.gov Additionally, some indole derivatives have shown inhibitory activity against proteases. nih.gov These findings highlight the potential of the indole nucleus to be functionalized to target specific enzyme active sites.

Agonist or Antagonist Activity at Receptors

While there is no direct evidence of agonist or antagonist activity of this compound at specific receptors, studies on other nitroindole derivatives have shown affinity for certain receptor subtypes. For example, some nitroindole derivatives have been synthesized and evaluated for their binding affinity and selectivity for melatoninergic subtype receptors (MT1, MT2, and MT3). nih.gov This indicates that the nitroindole scaffold can be a basis for the development of receptor-selective ligands.

Allosteric Modulation Mechanisms

No studies detailing the allosteric modulation mechanisms of this compound have been found in the current scientific literature.

Anti-inflammatory and Immunomodulatory Potentials in Pre-clinical Models

Specific pre-clinical studies on the anti-inflammatory and immunomodulatory effects of this compound are not currently available.

However, research on other 5-nitro-substituted heterocyclic compounds, such as 2-benzyl-1-methyl-5-nitroindazolinone, has demonstrated anti-inflammatory properties. researchgate.net These compounds were shown to reduce leukocyte migration in a zebrafish model and inhibit TPA-induced mouse ear edema. researchgate.net The mechanism of action for some of these analogs was linked to the inhibition of COX-2 and iNOS expression, as well as a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net These findings suggest that the 5-nitro group on an aromatic ring system can be a key feature for anti-inflammatory activity, indicating a potential area of investigation for this compound.

Cytokine Production Modulation

No specific studies detailing the effects of this compound on the production of cytokines were identified. There is a lack of available data from preclinical models or in vitro assays that demonstrate whether this compound stimulates or inhibits the release of key cytokines such as interleukins (e.g., IL-6, IL-1β) or tumor necrosis factor-alpha (TNF-α).

Inhibition of Inflammatory Mediators

There is no available scientific literature that specifically investigates the inhibitory effects of this compound on inflammatory mediators. Consequently, there is no data on its potential to inhibit enzymes like cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), or to reduce the production of substances such as prostaglandins (B1171923) or nitric oxide.

Effects on Immune Cell Function

Specific research on the effects of this compound on the function of immune cells, including lymphocytes, macrophages, and neutrophils, is not present in the available scientific literature. Therefore, its role in processes such as immune cell proliferation, differentiation, or activation remains uncharacterized.

Antioxidant and Free Radical Scavenging Capabilities

No direct evidence or specific studies were found to characterize the antioxidant and free radical scavenging capabilities of this compound.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

There are no available studies that describe the specific mechanisms by which this compound might scavenge reactive oxygen species. Research on some other 5-nitroindole derivatives has indicated an increase in intracellular ROS as part of their anticancer activity, which is contrary to a direct scavenging mechanism. nih.govnih.gov

Modulation of Endogenous Antioxidant Systems

Information regarding the ability of this compound to modulate endogenous antioxidant systems, such as the activation of Nrf2 or the enhancement of antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, catalase), could not be found in the reviewed literature.

Neurochemical Interactions and Neuroprotective Mechanisms in Cellular Models

Specific studies on the neurochemical interactions and neuroprotective mechanisms of this compound in cellular models are not available. While the broader class of indole derivatives has been investigated for neuroprotective potential, no such data exists specifically for this compound. nih.gov

Effects on Neurotransmitter Systems

The precise effects of this compound on specific neurotransmitter systems have not been extensively detailed in publicly available scientific literature. However, understanding the potential interactions of novel compounds with these systems is a cornerstone of neuropharmacological research. Neurotransmitters are essential chemical messengers that transmit signals across synapses, and their modulation can have profound effects on brain function. nih.gov

Key neurotransmitter systems typically investigated include: